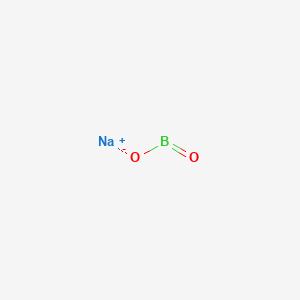
Aluminum, diethyliodo-
Vue d'ensemble
Description
“Aluminum, diethyliodo-” is a compound that is used in various applications. It is available as a 0.9M solution in toluene . The molecular formula of this compound is C4H10AlI .
Physical And Chemical Properties Analysis
“Aluminum, diethyliodo-” has a density of 1.609 g/cm3 at 27 °C, a melting point of -56.9°C, and a boiling point of 157.5 °C . It appears as a powder or crystals and can range in color from beige to brown to purple .Applications De Recherche Scientifique
Health Risks of Aluminum Exposure : Aluminum is ubiquitous and used in various fields like pharmaceuticals, vaccines, and consumer products. Its toxicity depends on its physical forms and solubility in water. Soluble forms of aluminum are known for their potential to induce oxidative damage leading to apoptosis. However, there's no consistent evidence linking aluminum in food and water to increased risk for Alzheimer's disease (AD) or breast cancer. Occupational exposure limits for aluminum substances vary significantly (Willhite et al., 2014).
Neurotoxic Effects of Aluminum : Aluminum is recognized for its neurotoxic effects. It can potentiate oxidative stress and inflammatory events, leading to cell death and is linked to various neurodegenerative diseases like ALS, AD, dementia, and Parkinsonism. The detailed pathogenesis of Al neurotoxicity includes oxidative stress, apoptosis, and effects on gene expression (Maya et al., 2016).
Aluminum as a Vaccine Adjuvant : Aluminum compounds have been used for over 60 years as adjuvants in vaccinations to induce protective immunity. They are the most widely used adjuvants in both veterinary and human vaccines. The detailed mode of action of these adjuvants is still not completely understood, but they are known to be efficient Th2 stimulators (Lindblad, 2004).
Aluminum in Food and Medicine : Aluminum's interaction with the cholinergic system contributes to oxidative stress. Studies indicate that certain substances, like silicon, can interact with aluminum to reduce its bioavailability and toxicity, suggesting potential mitigative strategies against aluminum-induced neurotoxicity (Noremberg et al., 2015).
Aluminum and Cardiovascular Health : Exposure to aluminum at dietary levels can impair the cardiovascular system, including increased blood pressure and vascular dysfunction. This effect is attributed to increased reactive oxygen species from NAD(P)H oxidase and contractile prostanoids mainly from COX-2 (Martinez et al., 2017).
Aluminum and Immune System : The immune system is sensitive to aluminum exposure. Aluminum affects autoimmunity, oral tolerance, expression of immune cells, hypersensitivity, and erythrocyte immune function, indicating the importance of studying its immunological impacts (Zhu et al., 2013).
Aluminum and Plant Growth : Aluminum can affect plant metabolism and growth. For example, it inhibits enzymes like δ-aminolevulinic acid dehydratase (ALA-D) in plants, impacting the formation of chlorophyll and other crucial plant components (Pereira et al., 2006).
Safety And Hazards
The safety data sheet for diethylaluminium iodide, a related compound, indicates that it is highly flammable and reacts violently with water . It can cause severe skin burns and eye damage, and may be fatal if swallowed and enters airways . It is also suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure .
Orientations Futures
The future of aluminum and its compounds is promising, with a predicted growth in the global aluminum market . Aluminum is being increasingly used in various industries due to its unique properties, such as lightness, strength, and recyclability . Research is ongoing to develop new alloys and design techniques to further enhance the properties of aluminum .
Propriétés
IUPAC Name |
diethyl(iodo)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.Al.HI/c2*1-2;;/h2*1H2,2H3;;1H/q;;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQUYYAZSOKTQD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Al](CC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10AlI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062119 | |
| Record name | Aluminum, diethyliodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum, diethyliodo- | |
CAS RN |
2040-00-8 | |
| Record name | Diethyliodoaluminum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum, diethyliodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum, diethyliodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum, diethyliodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylaluminium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxaldehyde](/img/structure/B1199297.png)



![[2-[(9R,11S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1199302.png)


